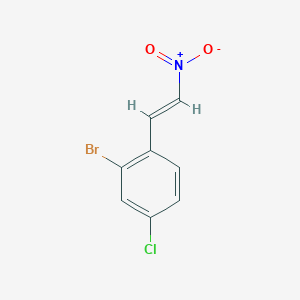

(E)-2-Bromo-4-chloro-1-(2-nitrovinyl)benzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds has been reported. For instance, the preparation of “(E)-(2-Nitrovinyl)benzene” involves the addition of nitromethane to benzaldehyde in the presence of sodium hydroxide . Another example is the synthesis of “1-chloro-4-(2-nitrovinyl)benzene”, which was reported to be a crystalline, light yellowish solid .

Chemical Reactions Analysis

While specific chemical reactions involving “(E)-2-Bromo-4-chloro-1-(2-nitrovinyl)benzene” are not available, related compounds such as “(E)-2-nitrovinyl]benzene” have been studied. For instance, N-heterocyclic carbenes have been used for asymmetric synthesis of carbon–carbon bonds through a non-covalent interaction mechanism . Another example is the nucleophilic aromatic substitution via the benzyne mechanism .

Applications De Recherche Scientifique

Antimicrobial Agents

(E)-1-(4-methyl-2-(alkylamino)thiazol-5-yl)-3-arylprop-2-en-1-ones, which include compounds related to (E)-2-Bromo-4-chloro-1-(2-nitrovinyl)benzene, have been synthesized and evaluated for their antimicrobial activity. These compounds showed potent activity against both Gram-positive and Gram-negative bacteria as well as fungi, often outperforming reference drugs (Liaras et al., 2011).

Halogenation Methods

Research on halogenation of polyalkylbenzenes, including (E)-2-Bromo-4-chloro-1-(2-nitrovinyl)benzene, has explored using N-Halosuccinimide and acidic catalysts. This method facilitates the synthesis of mixed halogenated compounds, providing an efficient approach for chemical modifications (Bovonsombat & Mcnelis, 1993).

Nitration Reactions

The nitration of chloro- and bromo-benzenes, including (E)-2-Bromo-4-chloro-1-(2-nitrovinyl)benzene, has been studied using ozone and nitrogen dioxide. This process yields nitro derivatives in nearly quantitative yield and shows a high preference for ortho substitution relative to traditional nitric acid-based methods (Suzuki & Mori, 1994).

Allomone Composition in Millipedes

In a study on millipedes, a mixture of E- and Z-(2-nitrovinyl)benzenes, closely related to (E)-2-Bromo-4-chloro-1-(2-nitrovinyl)benzene, has been identified as an allomone. The proportions of these compounds change during the millipedes' life cycle, indicating their role in defense mechanisms (Kuwahara, Tanabe, & Asano, 2017).

Molecular Structure Analysis

The molecular structure of compounds similar to (E)-2-Bromo-4-chloro-1-(2-nitrovinyl)benzene has been characterized, revealing specific angles and twists in the structure that influence their chemical properties and interactions (Jasinski et al., 2010).

Propriétés

IUPAC Name |

2-bromo-4-chloro-1-[(E)-2-nitroethenyl]benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrClNO2/c9-8-5-7(10)2-1-6(8)3-4-11(12)13/h1-5H/b4-3+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYHDLRXOTGQZDG-ONEGZZNKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Br)C=C[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1Cl)Br)/C=C/[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.49 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-2-Bromo-4-chloro-1-(2-nitrovinyl)benzene | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,6-Diphenylbenzo[1,2-b:4,5-b']difuran](/img/structure/B1375460.png)

![6-Bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1375472.png)